molecular formula C19H30N4O2 B5530974 5-butyl-4-ethyl-2-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

5-butyl-4-ethyl-2-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B5530974
M. Wt: 346.5 g/mol
InChI Key: GLQXWZHFPBGRFF-CVEARBPZSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves click chemistry reactions, which are known for their efficiency and the formation of products under mild conditions. For example, 1,2,3-triazole derivatives can be synthesized using a one-pot, three-component strategy, characterized by FT-IR, NMR spectroscopy, and X-ray diffraction analyses to confirm structures (Ahmed et al., 2016).

Molecular Structure Analysis

X-ray crystallography is a critical tool in determining the molecular structures of complex organic compounds. For instance, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was studied using this method, providing detailed insights into intramolecular hydrogen bonds and the spatial arrangement of molecular moieties (Marjani, 2013).

Chemical Reactions and Properties

Triazole and isoxazole compounds exhibit a variety of chemical behaviors, including reactions in non-aqueous media and the formation of complexes with various metals. The reactivity of these compounds can be influenced by their molecular structure, as seen in the study by Yüksek et al., where triazole derivatives were titrated in non-aqueous solvents to investigate their acidity (Yüksek et al., 2005).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and stability, can be assessed through various spectroscopic and analytical techniques. Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and stability of these compounds, complementing experimental observations (Evecen et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, potential for complex formation, and redox behavior, are crucial for understanding the applications of triazole and isoxazole derivatives. Studies have shown that these compounds can serve as ligands in metal complexes, influencing their catalytic activities and potentially enabling applications in green chemistry (Bumagin et al., 2018).

properties

IUPAC Name

2-[2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-5-butyl-4-ethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-4-6-7-17-20-23(19(25)22(17)5-2)13-18(24)21-11-15-9-8-14(3)10-16(15)12-21/h8,15-16H,4-7,9-13H2,1-3H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQXWZHFPBGRFF-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)N1CC)CC(=O)N2CC3CC=C(CC3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NN(C(=O)N1CC)CC(=O)N2C[C@H]3CC=C(C[C@H]3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-5-butyl-4-ethyl-1,2,4-triazol-3-one

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